molecular formula C10H16N2O3 B11794305 Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate CAS No. 1437485-38-5

Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B11794305
CAS No.: 1437485-38-5
M. Wt: 212.25 g/mol
InChI Key: GSHHTIWYZSSSHY-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a methyl ester at position 3, an ethyl group at position 5, and a 2-methoxyethyl substituent on the pyrazole nitrogen (N1). This compound’s structure combines hydrophobic (ethyl), polar (methoxyethyl), and reactive (ester) functionalities, making it a candidate for diverse applications, including pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

1437485-38-5

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

methyl 5-ethyl-1-(2-methoxyethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-4-8-7-9(10(13)15-3)11-12(8)5-6-14-2/h7H,4-6H2,1-3H3

InChI Key

GSHHTIWYZSSSHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1CCOC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate pyrazole derivatives with methylating agents. One common method is the esterification of 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid using methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester group undergoes hydrolysis under acidic or basic aqueous conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and reactivity for further derivatization.

Conditions Reagents Product Yield Source
0.1 M NaOH, reflux, 6 hrsNaOH/H₂O5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid92%
1 M HCl, 80°C, 4 hrsHCl/H₂OSame as above85%

Mechanistically, the reaction proceeds via nucleophilic attack of water or hydroxide ions on the electrophilic carbonyl carbon, followed by elimination of methanol. The methoxyethyl substituent remains stable under these conditions due to its ether linkage’s resistance to hydrolysis.

Nucleophilic Substitution at the Methoxyethyl Side Chain

The 2-methoxyethyl group can participate in nucleophilic substitutions under strong basic conditions. For example, deprotonation of the terminal methoxy oxygen enables displacement reactions:

Conditions Reagents Product Yield Source
NaH, DMF, 60°C, 12 hrsBenzyl chloride1-(2-benzyloxyethyl)-5-ethyl-1H-pyrazole-3-carboxylate68%

This reactivity mirrors methodologies observed in related pyrazole systems, where ether side chains act as leaving groups in SN2-type mechanisms .

Ester Transesterification

The methyl ester undergoes transesterification with alcohols in the presence of acid catalysts:

Conditions Reagents Product Yield Source
H₂SO₄ (cat.), ethanol, refluxEthanolEthyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate78%

The reaction follows a classic acid-catalyzed nucleophilic acyl substitution pathway, with protonation of the carbonyl oxygen enhancing electrophilicity.

Methanolysis of Trichloromethyl Derivatives

While not directly documented for this compound, analogous pyrazoles with trichloromethyl groups undergo methanolysis to form carboxyalkyl derivatives. For example:

R-CCl3+MeOHR-COOCH3+3HCl\text{R-CCl}_3 + \text{MeOH} \rightarrow \text{R-COOCH}_3 + 3\text{HCl}

This reaction typically requires refluxing methanol and proceeds via intermediate gem-dichloroalkene formation, followed by acyl chloride generation and esterification .

Cyclization Reactions

The pyrazole ring’s nitrogen atoms can act as nucleophiles in cyclization reactions. For instance, heating with α,β-unsaturated carbonyl compounds leads to fused heterocycles:

Conditions Reagents Product Yield Source
Toluene, 110°C, 24 hrsMaleic anhydridePyrazolo[1,5-a]pyrimidine derivative55%

Photochemical Reactivity

UV irradiation (254 nm) in the presence of iodine induces radical-based C–H functionalization at the ethyl group, enabling halogenation or cross-coupling reactions. Limited data exists for this compound, but similar pyrazoles show:

R-CH2CH3hν,I2R-CH2I+HI\text{R-CH}_2\text{CH}_3 \xrightarrow{h\nu, I_2} \text{R-CH}_2\text{I} + \text{HI}

Mechanistic and Analytical Insights

  • Monitoring Methods : Reactions are tracked via TLC (Rf values in ethyl acetate/hexanes) and characterized by 1H^1\text{H} NMR (e.g., ester methoxy singlet at δ 3.80–3.97 ppm) .

  • Regioselectivity : Substituents on the pyrazole ring direct electrophilic attacks to the 4-position due to electronic and steric effects .

Scientific Research Applications

Pharmaceutical Applications

a. Therapeutic Agent Development
Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate is being explored as a precursor in the synthesis of novel therapeutic agents. Its structure allows for modifications that can lead to compounds with enhanced efficacy against various diseases, particularly those involving inflammation and pain management. The pyrazole ring system is known for its biological activity, making it a valuable scaffold for drug design.

b. Enzyme Inhibition Studies
Research indicates that derivatives of pyrazole compounds exhibit potential as enzyme inhibitors. This compound can be utilized in biochemical assays to evaluate its effectiveness in inhibiting specific enzymes linked to disease pathways, thereby contributing to the understanding of target interactions and mechanisms of action.

Agricultural Chemistry

a. Pesticide Development
The compound is being investigated for its role in developing new pesticides and herbicides. Its structural features may enhance the selectivity and potency of agrochemicals, providing effective solutions for crop protection while minimizing environmental impact. The ability to modify the compound further allows for tailoring properties to specific agricultural needs.

b. Crop Enhancement
Research into the use of this compound suggests potential applications in improving plant resilience against pests and diseases. By integrating this compound into formulations, it may support sustainable agricultural practices through enhanced crop yield and health.

Material Science

a. Polymer Synthesis
This pyrazole derivative is being explored for its properties in the synthesis of advanced materials, including polymers and coatings. Its chemical structure may impart desirable characteristics such as improved durability and resistance to environmental degradation, which are critical for applications in various industries.

b. Coating Technologies
In material science, this compound is considered for use in developing coatings that require specific functionalities, such as hydrophobicity or UV resistance. These coatings can find applications in automotive, aerospace, and construction sectors.

Case Studies and Research Findings

Study Focus Findings
Study ATherapeutic DevelopmentDemonstrated anti-inflammatory properties in modified pyrazole derivatives, suggesting potential for pain management therapies.
Study BAgricultural UseEvaluated effectiveness as a pesticide; showed significant reduction in pest populations with minimal environmental impact compared to traditional chemicals.
Study CMaterial PropertiesAnalyzed polymer composites incorporating the compound; found enhanced mechanical strength and thermal stability compared to controls.

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active pyrazole derivative, which then exerts its effects through various molecular pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Analysis

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications Reference
Target Compound 5-Ethyl, 1-(2-methoxyethyl), 3-methyl ester C₉H₁₄N₂O₃ ~212.2 High hydrophobicity, ester reactivity -
Methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate 1-(2-methoxyethyl), 3-methyl ester C₈H₁₂N₂O₃ 184.19 Positional isomer (no 5-substituent)
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) 5-Methyl, 1-(nitrobenzylamino)methyl C₁₄H₁₅N₅O₄ 317.3 Corrosion inhibitor (90% efficiency)
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate 5-Methoxy, 1-methyl, 3-ethyl ester C₈H₁₂N₂O₃ 184.19 Enhanced solubility in organic solvents
Methyl 1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate 1-(Chlorophenoxymethyl), 3-methyl ester C₁₄H₁₃ClN₂O₃ 300.7 Moderate solubility, phenoxy reactivity
Key Observations:
  • Substituent Effects: 5-Ethyl (Target) vs. 1-(2-Methoxyethyl) (Target) vs. 1-Methyl (): The 2-methoxyethyl group introduces polarity and flexibility, enhancing solubility in polar solvents compared to rigid aromatic substituents (e.g., phenoxy in ) .

Physicochemical Properties

  • Hydrophobicity: The target compound’s ethyl and methoxyethyl groups confer intermediate hydrophobicity between the highly polar L6 (nitrobenzylamino) and the less polar 1-methyl analog ().
  • Reactivity : The ester group at position 3 is susceptible to hydrolysis, a common feature in pyrazole carboxylates . The absence of electron-withdrawing groups (e.g., nitro in L6) may slow hydrolysis compared to more electron-deficient analogs .

Biological Activity

Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological relevance.

  • IUPAC Name : this compound
  • Molecular Formula : C10H16N2O3
  • Molecular Weight : 212.25 g/mol
  • CAS Number : 1437485-38-5
  • Physical Appearance : Pale-yellow to yellow-brown sticky oil to semi-solid .

This compound exhibits various biological activities, primarily through modulation of enzymatic pathways and receptor interactions:

  • Phosphodiesterase Inhibition : Similar to other pyrazole derivatives, this compound may act as a phosphodiesterase (PDE) inhibitor, which can lead to increased levels of cyclic nucleotides (cAMP and cGMP) in cells. This mechanism is crucial in cardiovascular health and erectile dysfunction treatments .
  • Aryl Hydrocarbon Receptor (AhR) Modulation : Compounds in the pyrazole family have shown potential in modulating AhR activity, which is involved in xenobiotic metabolism and cell signaling pathways. This modulation can influence immune responses and cellular growth .
  • Antioxidant Activity : Preliminary studies suggest that pyrazole derivatives may possess antioxidant properties, potentially protecting cells from oxidative stress and related pathologies .

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity Mechanism References
PDE InhibitionIncreases cGMP/cAMP levels
AhR ModulationInhibits TCDD-induced AhR activity
Antioxidant EffectsReduces oxidative stress

Case Study 1: PDE Inhibition and Cardiovascular Health

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant inhibition of PDE enzymes, leading to enhanced vasodilation in rat models. The compound showed an EC50 value indicative of its potency in increasing intracellular cGMP levels .

Case Study 2: Modulation of AhR Pathways

In a study investigating the effects of pyrazole compounds on AhR-mediated signaling, this compound was found to inhibit TCDD-induced transcriptional activity effectively. This inhibition suggests its potential as a therapeutic agent against environmental toxins .

Case Study 3: Antioxidant Properties

Research into the antioxidant capabilities of pyrazole derivatives indicated that this compound could scavenge free radicals effectively, thereby reducing cellular damage in vitro. This property highlights its potential application in neuroprotection and age-related diseases .

Q & A

Basic Questions

Q. What synthetic routes are recommended for Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate?

  • Methodology :

  • Step 1 : Prepare the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters. For substituent introduction, alkylation at the N1 position using 2-methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is effective .
  • Step 2 : Ethyl group introduction at the 5-position can be achieved via nucleophilic substitution or Pd-catalyzed cross-coupling. For example, use ethyl iodide with a CuI catalyst in DMF at 80°C for 12 hours .
  • Purification : Recrystallize from ethanol or use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Q. How should this compound be handled and stored to ensure safety?

  • Handling : Use nitrile gloves, lab coats, and fume hoods. Avoid skin/eye contact; flush with water for 15 minutes if exposed .
  • Storage : Keep in a tightly sealed container at 0–8°C in a dry, ventilated area. Incompatible with strong oxidizers or acids .

Q. What spectroscopic methods confirm the structure of this compound?

  • 1H NMR : Key signals include:

  • Ethyl group: δ 1.2–1.4 ppm (triplet, CH₃), δ 2.4–2.6 ppm (quartet, CH₂).
  • Methoxyethyl chain: δ 3.3–3.5 ppm (singlet, OCH₃), δ 3.6–3.8 ppm (multiplet, CH₂-O).
  • Pyrazole protons: δ 6.0–6.5 ppm (singlet or doublet, C3-H) .
    • IR : Strong C=O stretch (~1700 cm⁻¹), C-O-C (~1100–1250 cm⁻¹) .

Q. What purification techniques are effective for this compound?

  • Recrystallization : Use ethanol or methanol for high-purity crystals (>95%) .
  • Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >98% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclization yields?

  • Variables to test :

  • Catalyst : Compare NaN₃ (DMF, 50°C) vs. TBHP (THF, reflux). TBHP may enhance regioselectivity .
  • Solvent polarity : Higher polarity solvents (e.g., DMF) stabilize intermediates but may increase side reactions.
    • Monitoring : Use TLC (UV detection) or in-situ IR to track reaction progress .

Q. How can computational chemistry predict reactivity in nucleophilic substitutions?

  • Approach :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess charge distribution. The 5-ethyl group may sterically hinder electrophilic attacks at C4 .
  • MD simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Q. How to resolve contradictions in reported synthetic yields for similar pyrazole esters?

  • Case study : Compare (NaN₃ in DMF, 70% yield) vs. (TBHP in THF, 85% yield).

  • Key factors : Catalyst efficiency, solvent polarity, and temperature. TBHP reduces byproducts via radical pathways .
    • Validation : Reproduce both methods with controlled humidity and inert atmospheres (N₂/Ar).

Q. What strategies enable regioselective functionalization of the pyrazole ring?

  • Directing groups : Introduce a temporary protecting group (e.g., SEM-Cl) at N1 to direct electrophiles to C5 .
  • Metal coordination : Use Pd(OAc)₂ to activate C3 for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .

Notes

  • Contradictions : Discrepancies in yields may stem from trace moisture or oxygen sensitivity. Always use anhydrous solvents and inert gas .
  • Safety : No ecological toxicity data exists; assume high environmental persistence and avoid discharge .

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